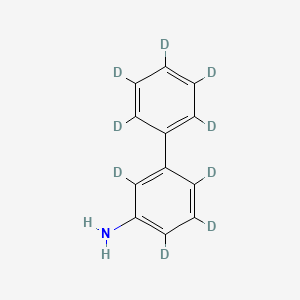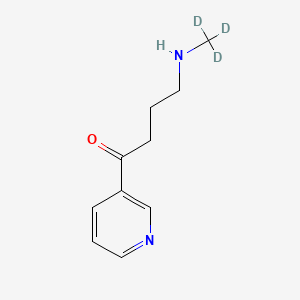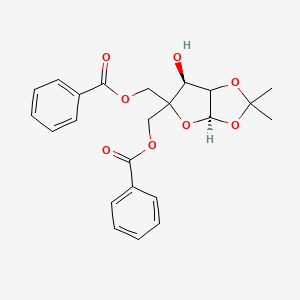
MTSEA-Fluorescein
Descripción general
Descripción
MTSEA-Fluorescein is a fluorescent probe widely used in ion channel research. It is known for its ability to label thiol groups in proteins, making it a valuable tool for studying protein topology and conformational changes. The compound has a molecular formula of C26H21F3N2O10S2 and a molecular weight of 642.58 .
Aplicaciones Científicas De Investigación
MTSEA-Fluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the study of protein structure and function, particularly in ion channel research.
Medicine: Utilized in diagnostic imaging and as a tool for investigating disease mechanisms.
Industry: Applied in the development of biosensors and other analytical tools.
Mecanismo De Acción
Target of Action
MTSEA-Fluorescein is primarily used as a fluorescent probe in ion channel research . Its primary targets are ion channels , particularly sodium channels . Ion channels play a crucial role in various physiological processes, including the generation of nerve impulses and muscle contractions.
Mode of Action
This compound interacts with its targets by binding to specific sites on the ion channels . It is a thiol-specific probe , meaning it reacts with thiol groups (-SH) present in cysteine residues of proteins . This interaction can lead to conformational changes in the ion channels, affecting their function .
Biochemical Pathways
It’s known that the compound can induce conformational changes in ion channels, which can affect the flow of ions across cell membranes . This can have downstream effects on various cellular processes, including signal transduction and cellular excitability.
Result of Action
This compound’s action results in changes in the function of ion channels . For instance, it has been shown to irreversibly activate certain neuronal cation channels when these channels are activated by protons . This suggests that this compound can be used as a reporter of cell surface localization as well as the functional status of ion channels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Fluorescein, a component of this compound, is known to be pH-sensitive and appears yellow-green in normal tear film and bright green in a more alkaline medium . Therefore, the local pH could potentially influence the effectiveness of this compound as a fluorescent probe.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
MTSEA-Fluorescein plays a crucial role in biochemical reactions due to its thiol-reactive nature. It interacts specifically with cysteine residues in proteins, forming covalent bonds that result in fluorescent labeling. This interaction is particularly useful for studying ion channels, as it allows researchers to monitor conformational changes and functional states of these channels in real-time . This compound has been shown to irreversibly activate the BNC1-G430C neuronal cation channel only when the channel is activated by protons .
Cellular Effects
This compound influences various cellular processes by modifying cysteine residues on cell surface proteins. This modification can alter the function of ion channels, affecting cell signaling pathways and gene expression. For example, this compound has been used to study the activation of brain Na+ channels by protons, which induces a conformational change that exposes a residue associated with neurodegeneration . This compound’s ability to label activated channels makes it a valuable tool for investigating cellular metabolism and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to thiol groups on cysteine residues. This binding induces conformational changes in proteins, which can either activate or inhibit their function. For instance, this compound has been shown to activate the BNC1-G430C neuronal cation channel by modifying a cysteine residue when the channel is activated by protons . This modification prevents the channel from returning to its inactive state, thereby linking ligand-dependent activation with neurodegenerative mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence long-term cellular function. This compound is typically stable when stored under recommended conditions, but its fluorescent properties may degrade over time if exposed to light or improper storage conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in ion channel research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively label and study ion channels without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular function or causing cell death . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to thiol-reactive compounds. It interacts with enzymes and cofactors that facilitate its binding to cysteine residues. This interaction can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and protein function . The compound’s fluorescent properties also make it useful for detecting metabolic activity in living cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which can affect its activity and function . This compound’s ability to label specific proteins allows researchers to study its distribution and transport mechanisms in detail.
Subcellular Localization
This compound’s subcellular localization is closely tied to its function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be used to label proteins in the plasma membrane, cytoplasm, or other cellular structures, providing valuable information about protein function and localization . This targeted labeling is essential for understanding the spatial distribution of proteins and their roles in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MTSEA-Fluorescein involves the conjugation of fluorescein with a methanethiosulfonate (MTS) reagent. The general synthetic route includes the following steps:
- Activation of fluorescein with a suitable activating agent.
- Reaction of the activated fluorescein with a methanethiosulfonate reagent under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of fluorescein.
- Controlled reaction with methanethiosulfonate reagent.
- Purification and quality control to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: MTSEA-Fluorescein primarily undergoes substitution reactions due to the presence of the methanethiosulfonate group. It reacts with thiol groups in proteins, forming stable thioether bonds.
Common Reagents and Conditions:
Reagents: Methanethiosulfonate reagents, fluorescein, activating agents.
Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the fluorescent probe.
Major Products: The major product of the reaction between this compound and thiol groups in proteins is a thioether-linked fluorescent conjugate .
Comparación Con Compuestos Similares
MTSEA-Biotin: Another methanethiosulfonate reagent used for biotinylation of proteins.
MTSES: A methanethiosulfonate reagent used for studying ion channels and protein structure.
Fluorescein-5-maleimide: A fluorescent probe that reacts with thiol groups but has a different reactive group compared to MTSEA-Fluorescein.
Uniqueness: this compound is unique due to its combination of a methanethiosulfonate group and a fluorescein moiety. This allows it to specifically label thiol groups in proteins while providing a fluorescent signal for visualization. Its specificity and fluorescent properties make it a valuable tool in various research applications .
Propiedades
IUPAC Name |
5-[[(2R)-2-amino-3-methylsulfonylsulfanylpropanoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O8S2.C2HF3O2/c1-36(32,33)35-11-19(25)23(29)26-12-2-5-15(18(8-12)24(30)31)22-16-6-3-13(27)9-20(16)34-21-10-14(28)4-7-17(21)22;3-2(4,5)1(6)7/h2-10,19,27H,11,25H2,1H3,(H,26,29)(H,30,31);(H,6,7)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZQSKRJXFCLU-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SC[C@@H](C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747000 | |
| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-48-1 | |
| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



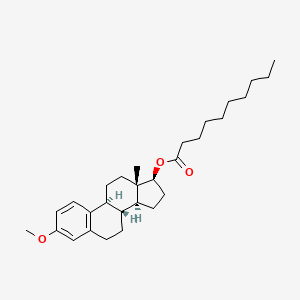

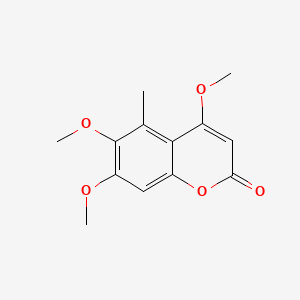

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

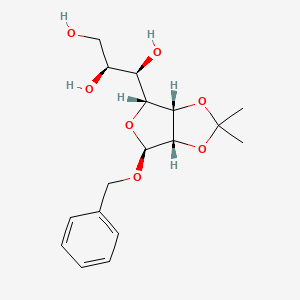
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)

